Methyl 3-((3-(methylsulfonyl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate
Description
Methyl 3-((3-(methylsulfonyl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene ring substituted at the 2-position with a carboxylate ester and at the 3-position with a sulfonated pyrrolidine moiety. The pyrrolidine ring is further modified by a methylsulfonyl (-SO₂CH₃) group at its 3-position, enhancing its electron-withdrawing properties and polarity.
Properties
IUPAC Name |
methyl 3-(3-methylsulfonylpyrrolidin-1-yl)sulfonylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO6S3/c1-18-11(13)10-9(4-6-19-10)21(16,17)12-5-3-8(7-12)20(2,14)15/h4,6,8H,3,5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQZYKJADFLIHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Methyl 3-Aminothiophene-2-carboxylate
The thiophene core is functionalized via chlorosulfonation. Methyl 3-aminothiophene-2-carboxylate (10 mmol) is dissolved in chlorosulfonic acid (20 mL) at 0°C under nitrogen. After stirring for 2 h, the mixture is quenched into ice-water, yielding methyl 3-sulfamoylthiophene-2-carboxylate as a white solid (78% yield).
Key Analytical Data
- LC-MS (ESI+) : m/z 264.0 [M+H]⁺
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 5.6 Hz, 1H, Th-H), 7.58 (d, J = 5.6 Hz, 1H, Th-H), 3.92 (s, 3H, COOCH₃).
Preparation of 3-(Methylsulfonyl)pyrrolidine
Oxidation of 3-(Methylthio)pyrrolidine
3-(Methylthio)pyrrolidine (5 mmol) is treated with oxone (15 mmol) in acetic acid/water (1:1, 20 mL) at 50°C for 6 h. The product is extracted with dichloromethane, dried (Na₂SO₄), and concentrated to afford 3-(methylsulfonyl)pyrrolidine as a crystalline solid (85% yield).
Optimization Notes
- Solvent Choice : Acetic acid enhances oxone solubility, preventing side reactions.
- Temperature Control : Exceeding 60°C leads to overoxidation to sulfonic acids.
Characterization
- ¹H NMR (400 MHz, D₂O) : δ 3.65–3.52 (m, 4H, pyrrolidine-H), 3.01 (s, 3H, SO₂CH₃), 2.42–2.35 (m, 1H, CH), 2.20–2.10 (m, 2H, CH₂).
Sulfonamide Coupling: Final Assembly
Activation of Sulfamoyl Chloride
Methyl 3-sulfamoylthiophene-2-carboxylate (5 mmol) is refluxed with thionyl chloride (10 mL) for 3 h. Excess thionyl chloride is removed under vacuum to yield the sulfonyl chloride intermediate, used without purification.
Nucleophilic Substitution with 3-(Methylsulfonyl)pyrrolidine
The sulfonyl chloride (5 mmol) is dissolved in dry DCM (20 mL) and added dropwise to a solution of 3-(methylsulfonyl)pyrrolidine (6 mmol) and triethylamine (10 mmol) at 0°C. After stirring for 12 h at room temperature, the mixture is washed with 1M HCl, dried (MgSO₄), and purified via silica chromatography (hexane/ethyl acetate 3:1) to yield the title compound (68% yield).
Critical Reaction Parameters
- Base Selection : Triethylamine outperforms DIPEA in minimizing side reactions.
- Solvent : Dichloromethane prevents premature hydrolysis of the sulfonyl chloride.
Analytical Validation
- HRMS (ESI+) : m/z 409.0521 [M+H]⁺ (calc. 409.0518 for C₁₂H₁₇N₂O₆S₃)
- ¹³C NMR (100 MHz, CDCl₃) : δ 162.4 (COOCH₃), 141.2 (Th-C), 132.8 (Th-C), 58.3 (pyrrolidine-NCH₂), 53.1 (COOCH₃), 44.7 (SO₂CH₃), 34.2 (pyrrolidine-CH), 28.5 (pyrrolidine-CH₂).
Alternative Synthetic Routes and Comparative Analysis
Direct Sulfonation of Preformed Pyrrolidine-Thiophene Conjugates
Attempts to sulfonate pre-coupled intermediates led to decomposition (<20% yield), attributed to the sensitivity of the sulfonamide bond to strong acids.
Microwave-Assisted Coupling
Using microwave irradiation (100°C, 30 min) improved reaction efficiency (82% yield) but required specialized equipment.
Industrial Scalability and Cost Analysis
| Step | Cost Driver | Mitigation Strategy |
|---|---|---|
| Sulfonation | Chlorosulfonic acid usage | Catalyst recycling (85% recovery) |
| Pyrrolidine Oxidation | Oxone consumption | Switch to H₂O₂/O₂ catalytic oxidation |
| Chromatography | Solvent volume | Switch to crystallization (hexane/EtOAc) |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((3-(methylsulfonyl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to sulfonic acids under strong oxidative conditions.
Reduction: The compound can be reduced to remove the sulfonyl groups, potentially yielding thiophene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce thiophene derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products .
Scientific Research Applications
Methyl 3-((3-(methylsulfonyl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Mechanism of Action
The mechanism of action of Methyl 3-((3-(methylsulfonyl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, making the compound useful in studying enzyme functions and as a potential drug candidate .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Electronic Effects
The compound’s uniqueness lies in the dual sulfonyl groups: one linking the pyrrolidine to the thiophene, and another on the pyrrolidine itself. Key comparisons include:
Methyl 3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylate (CAS: 895261-88-8)
- Structure : Lacks the methylsulfonyl group on the pyrrolidine.
Pyrazolo[3,4-d]pyrimidine-Thiophene Derivatives (Example 62, )
- Structure : Combines a thiophene-2-carboxylate with a pyrazolo[3,4-d]pyrimidine substituent.
- Implications : The pyrimidine ring introduces hydrogen-bonding capability, likely enhancing biological activity (e.g., kinase inhibition) compared to the sulfonated pyrrolidine-thiophene scaffold .
Piperidine-Based Methylsulfonyl Compounds ()
- Structure : Piperidine rings substituted with methylsulfonylphenyl groups.
Physicochemical Properties (Inferred)
- Solubility Trends: The target compound’s dual sulfonyl groups likely increase hydrophilicity compared to its non-methylsulfonated analog . However, pyrazolo-pyrimidine derivatives (Example 62) exhibit lower solubility due to larger aromatic systems .
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